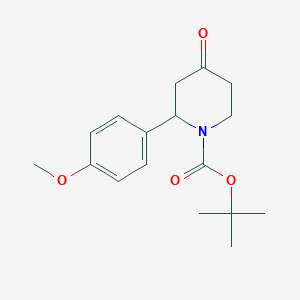

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

描述

Overview and significance of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate

This compound represents a significant advancement in the field of substituted piperidine chemistry, serving as both a synthetic intermediate and a research compound of considerable academic interest. The compound, identified by Chemical Abstracts Service number 1823776-36-8, exhibits a molecular formula of C₁₇H₂₃NO₄ with a molecular weight of 305.38 grams per mole. This particular piperidine derivative demonstrates the sophisticated structural complexity that modern synthetic chemistry can achieve through careful design and execution of multi-step synthetic pathways. The compound's significance extends beyond its immediate synthetic utility, as it serves as a model system for understanding the broader principles of heterocyclic chemistry and medicinal chemistry applications.

The structural architecture of this compound incorporates several key functional groups that contribute to its chemical behavior and research utility. The presence of the tert-butyl carboxylate protecting group provides stability during synthetic transformations while allowing for selective deprotection under mild conditions. The 4-methoxyphenyl substituent introduces aromatic character and potential sites for further functionalization, while the oxopiperidine core provides the fundamental heterocyclic framework that defines the compound's chemical class. Commercial suppliers typically offer this compound at purities ranging from 95% to 97%, indicating its availability for research applications and the maturity of synthetic methods for its preparation.

The compound's significance in contemporary chemical research stems from its role as a versatile building block for the construction of more complex molecular architectures. Research indicates that piperidine derivatives, including highly substituted variants like this compound, serve as crucial intermediates in the synthesis of biologically active compounds. The specific substitution pattern observed in this compound provides opportunities for selective chemical modifications that can lead to the generation of focused compound libraries for biological screening and structure-activity relationship studies.

Historical context of substituted piperidine derivatives in chemical research

The historical development of substituted piperidine chemistry traces its origins to the early recognition of piperidine as a fundamental heterocyclic nucleus with significant biological activity. Piperidine itself, characterized as a nonaromatic heterocyclic nucleus with a six-membered ring containing five methylene groups and one secondary amine group, has been known since the 19th century and was initially isolated from natural sources. The systematic study of piperidine derivatives gained momentum throughout the 20th century as researchers recognized their potential applications in medicinal chemistry and their prevalence in naturally occurring alkaloids.

The evolution of substituted piperidine research has been marked by several key developmental phases, beginning with the identification of naturally occurring piperidine-containing compounds such as piperine, the active ingredient in black pepper. Early research efforts focused on understanding the structure-activity relationships of these natural products and developing methods for their synthetic preparation. The recognition that piperidine derivatives possess diverse biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects, provided the driving force for expanded research into synthetic piperidine chemistry.

The development of sophisticated synthetic methodologies for the preparation of highly substituted piperidine derivatives represents a more recent phase in this historical progression. Modern approaches to piperidine synthesis often employ multicomponent reactions that allow for the efficient construction of complex substitution patterns in a single synthetic operation. These methods typically involve cascade processes that combine multiple fundamental organic reactions, such as Knoevenagel condensation, Michael addition, and Mannich reactions, to achieve the formation of the piperidine ring system with predetermined substitution patterns.

Recent advances in piperidine synthesis have emphasized the development of environmentally sustainable methodologies and the use of novel catalytic systems. Research groups have reported the successful application of heterogeneous catalysts, including polystyrene-supported ferric catalysts and chitosan-supported ytterbium catalysts, for the synthesis of spiropiperidine derivatives and related compounds. These developments reflect the broader trend in modern synthetic chemistry toward the adoption of green chemistry principles and the minimization of environmental impact in chemical synthesis.

Nomenclature and structural classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for the naming of complex organic molecules containing multiple functional groups and stereochemical elements. The complete International Union of Pure and Applied Chemistry name for this compound reflects its structural complexity and provides a precise description of the molecular architecture that can be used to unambiguously identify the compound in chemical literature and databases.

The structural classification of this compound places it within several important categories of organic chemistry. Primarily, it belongs to the class of piperidine derivatives, which are six-membered nitrogen-containing heterocycles that represent one of the most important structural motifs in medicinal chemistry. More specifically, the compound can be classified as a 4-oxopiperidine derivative, indicating the presence of a ketone functional group at the 4-position of the piperidine ring. The additional substituents further refine its classification, with the 2-(4-methoxyphenyl) substituent placing it among aryl-substituted piperidines, and the tert-butyl carboxylate group identifying it as a protected amino acid derivative.

The molecular structure of this compound can be represented using several standard chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a linear string notation that captures the complete connectivity of the molecule, while the International Chemical Identifier system offers a standardized method for representing the compound's structure in a format suitable for database searching and computational applications. The compound's structural features can also be analyzed in terms of its conformational preferences and three-dimensional arrangement, which are important considerations for understanding its chemical reactivity and potential biological activity.

Table 1: Structural and Identification Data for this compound

Importance in heterocyclic and medicinal chemistry research

The significance of this compound in heterocyclic chemistry research stems from its representation of the sophisticated molecular architectures that can be achieved through modern synthetic methodology. Heterocyclic compounds, particularly those containing nitrogen atoms, constitute a fundamental class of organic molecules that are essential to both natural biological systems and synthetic pharmaceutical development. The piperidine ring system, as exemplified by this compound, represents one of the most prevalent heterocyclic motifs in approved pharmaceutical agents, making it a critical target for synthetic and medicinal chemistry research.

Research in heterocyclic chemistry has demonstrated that the structural features present in this compound are particularly valuable for medicinal chemistry applications. The compound's structural elements, including the aromatic methoxyphenyl substituent and the protected carboxylate functionality, provide multiple sites for chemical modification and structure-activity relationship exploration. Studies have shown that piperidine derivatives serve as important building blocks for the synthesis of drugs with various therapeutic activities, and the specific substitution pattern found in this compound offers opportunities for the development of novel pharmaceutical agents.

The importance of this compound in medicinal chemistry research is further emphasized by the established structure-activity relationships for piperidine-containing pharmaceuticals. Research has demonstrated that the position and nature of substituents on the piperidine ring can significantly influence biological activity and selectivity. For example, studies of piperidine derivatives as monoamine oxidase inhibitors have revealed that electron-donating groups such as methoxy groups at specific positions can enhance selective inhibition of particular enzyme isoforms. The 4-methoxyphenyl substituent present in this compound positions this compound as a potentially valuable lead structure for the development of compounds with similar biological activities.

The synthetic accessibility and structural diversity achievable through modifications of this compound make it an attractive target for combinatorial chemistry approaches and library synthesis. The presence of multiple functional groups that can be selectively modified allows for the systematic exploration of structure-activity relationships through the preparation of focused compound libraries. This capability is particularly valuable in the context of modern drug discovery efforts, where high-throughput screening and computational approaches require access to diverse chemical libraries with well-defined structural relationships.

Current research landscape and academic significance

The contemporary research landscape surrounding this compound reflects the broader trends in modern synthetic and medicinal chemistry research. Current investigations focus on the development of efficient synthetic methodologies for the preparation of this and related compounds, as well as the exploration of their potential applications in pharmaceutical research and development. The compound's availability from multiple commercial suppliers at high purity levels indicates the maturity of synthetic methods for its preparation and the sustained research interest in this structural class.

Recent advances in the synthesis of highly substituted piperidine derivatives have emphasized the development of catalytic methods that can efficiently construct complex molecular architectures in a single synthetic operation. Research groups have reported the successful application of gold-catalyzed annulation procedures for the direct assembly of piperidines from readily available starting materials, demonstrating the continued evolution of synthetic methodology in this area. These developments have direct relevance to the synthesis of compounds like this compound, as they provide new pathways for the efficient construction of complex substituted piperidine systems.

The academic significance of this compound extends beyond its immediate synthetic utility to encompass its role as a model system for understanding fundamental principles of organic chemistry. The compound's structural features provide opportunities for investigating concepts such as conformational analysis, stereochemistry, and reaction mechanisms. Educational institutions and research laboratories utilize such compounds to train students and researchers in advanced synthetic techniques and structure determination methods.

Table 2: Research Applications and Commercial Availability

| Application Area | Description | Commercial Status |

|---|---|---|

| Synthetic Intermediate | Building block for complex molecule synthesis | Commercially available at 95-97% purity |

| Medicinal Chemistry | Lead compound for pharmaceutical development | Research-grade material from multiple suppliers |

| Structure-Activity Studies | Model system for heterocyclic chemistry research | Standard research chemical |

| Methodology Development | Target for synthetic method development | Reference standard for analytical methods |

属性

IUPAC Name |

tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-13(19)11-15(18)12-5-7-14(21-4)8-6-12/h5-8,15H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOVHLBZTLRKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of Piperidin-4-one Derivatives

A common initial step is the protection of the piperidin-4-one nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O). This is typically done in the presence of a base or under buffered aqueous-organic biphasic conditions.

| Step | Reactants & Conditions | Outcome | Yield |

|---|---|---|---|

| Boc Protection | 2-Methyl-4-piperidinone hydrochloride (200 g), di-tert-butyl dicarbonate (280 g), methylene dichloride, aqueous sodium bicarbonate, room temperature, overnight stirring | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (yellow residue after workup) | 95% |

This method involves stirring the hydrochloride salt in methylene dichloride and aqueous sodium bicarbonate with Boc2O, followed by extraction and purification by silica gel filtration and crystallization.

Summary Table of Typical Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | 2-Methyl-4-piperidinone hydrochloride, Boc2O | CH2Cl2, NaHCO3 aq, RT, overnight | 95 | Formation of tert-butyl carbamate |

| 2 | Reductive Amination | Aromatic amine, Boc-protected piperidinone | THF, AcOH, NaBH(OAc)3, RT to 45°C | 46 | Introduction of aromatic substituent |

| 3 | Olefination | Boc-protected piperidinone, sodium hydride, methyl (dimethoxyphosphoryl)acetate | DMF, 0°C to RT, 16 hr | Quantitative | Formation of olefinic intermediates |

| 4 | Hydrogenation | Olefinic intermediates, Pd(OH)2/C, H2 | THF, 20°C, 16 hr | 55 | Saturation and deprotection |

| 5 | Chiral Resolution | Racemic Boc-protected piperidinone | Chiral HPLC, ethanol eluent | 33-35 | Enantiomer separation |

Detailed Research Findings and Considerations

The Boc protection step is highly efficient and scalable, with yields up to 95%, and is typically performed under mild aqueous-organic biphasic conditions to facilitate workup.

Reductive amination using sodium triacetoxyborohydride is selective and mild, allowing the introduction of aromatic amines without over-reduction or side reactions. Reaction times vary from 18 to 22 hours with moderate yields (~46%).

Olefination via enolate chemistry with methyl (dimethoxyphosphoryl)acetate provides a versatile intermediate for further functionalization. The reaction proceeds quantitatively under controlled temperature and stirring conditions.

Hydrogenation steps require inert atmosphere and controlled pressure (e.g., 50 psi H2) to avoid over-reduction or catalyst poisoning. Pd(OH)2/C is preferred for sensitive substrates.

Chiral resolution is essential for pharmaceutical applications where stereochemistry impacts biological activity. Chromatographic methods provide effective separation but with moderate isolated yields.

化学反应分析

Types of Reactions

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone functionality to an alcohol group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds targeting various diseases, particularly neurological disorders. The compound's ability to act as a precursor facilitates the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can undergo various chemical transformations, including:

- Esterification : The carboxylic acid group can be converted into different esters, expanding its utility in synthetic pathways.

- Nucleophilic Substitution : The ester functionality can participate in nucleophilic attacks, leading to the formation of amides or other derivatives.

- Reduction and Oxidation Reactions : The ketone group present can be reduced to alcohols or oxidized to carboxylic acids, enabling further functionalization.

Biological Studies

The compound is also employed in biological research, particularly in studying enzyme mechanisms and biochemical assays. Its structural properties allow researchers to explore interactions with biological targets, making it valuable for drug discovery processes.

Agrochemical Development

Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its derivatives may serve as effective pesticides or herbicides, contributing to agricultural productivity.

Case Study 1: Synthesis of Neurological Agents

A study investigated the synthesis of novel piperidine derivatives based on this compound aimed at developing agents for treating Alzheimer's disease. The research highlighted the compound's role in creating analogs with improved binding affinity for acetylcholinesterase, an enzyme implicated in the disease's pathology.

Case Study 2: Fragment-Based Drug Discovery

In fragment-based drug discovery, researchers utilized this compound as part of a library screening process to identify potential inhibitors of specific protein targets. The findings indicated that modifications to the methoxy group could enhance biological activity while maintaining favorable pharmacokinetic properties.

作用机制

The mechanism of action of tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at the 2- and 4-positions of the piperidine ring, as well as modifications to the Boc group. Below is a detailed comparison based on structural features, physicochemical properties, and applications:

Structural Analogues and Substituent Variations

生物活性

tert-Butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate (CAS No. 1823776-36-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H23NO4, with a molecular weight of 305.37 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl group and a tert-butyl ester, which may influence its biological interactions and solubility profile.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown inhibition of acetyl-coenzyme A carboxylases (ACCs), which are critical in fatty acid metabolism. Compounds with IC50 values below 1000 nM against ACCs have been noted, suggesting potential therapeutic applications in metabolic disorders .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines. For example, certain piperidinone derivatives exhibited low cytotoxicity against human embryonic lung fibroblast (HELF) cells at concentrations exceeding 100 μM. This suggests that while they may be effective against specific targets, they possess a favorable safety profile for normal cells .

Study on Piperidinone Derivatives

A notable study evaluated the binding and cellular activity of piperidinone compounds, including derivatives similar to this compound. The results indicated significant inhibition of cancer cell proliferation in breast and pancreatic cancer models, highlighting the potential for these compounds in oncology .

Table 1: Summary of Biological Activity

| Compound | Target | IC50 (nM) | Cytotoxicity (μM) | Notes |

|---|---|---|---|---|

| Piperidinone derivative (example) | ACC1/ACC2 | <1000 | >100 | Low toxicity in HELF cells |

| Tert-butyl derivative | Cancer cell lines | Varies | Varies | Significant anti-proliferative effects |

常见问题

Q. What are the key safety protocols for handling tert-butyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate in laboratory settings?

This compound requires stringent safety measures due to its incomplete toxicological profile. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical splash goggles. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .

- Ventilation: Use fume hoods for synthesis or purification steps to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Waste Disposal: Segregate waste and collaborate with certified hazardous waste handlers to prevent environmental contamination .

Q. How is this compound synthesized, and what are common intermediates?

A typical synthesis involves:

Piperidine Ring Formation: Condensation of 4-methoxyphenylacetone with a protected amine under acidic conditions.

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to introduce the tert-butyl carbamate group .

Oxidation: Conversion of the 4-position to a ketone using oxidizing agents like Jones reagent or TEMPO/bleach systems .

Key intermediates include tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate and its 4-hydroxy precursor .

Intermediate Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Contradictions often arise from varying experimental conditions (e.g., solvent polarity, temperature). Methodological recommendations:

- Standardized Characterization: Use techniques like HPLC (≥95% purity) and NMR (e.g., ¹H/¹³C) to confirm batch consistency .

- Stability Studies: Conduct accelerated degradation tests under controlled humidity (40–60% RH) and temperature (25°C/40°C) to identify degradation pathways .

- Solubility Profiling: Compare data across solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy to establish reproducible protocols .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- LC-MS/MS: Offers high sensitivity (LOD ≤1 ng/mL) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- HPLC-UV: Suitable for purity checks using a 254 nm wavelength and isocratic flow .

- NMR Metabolomics: For structural confirmation in reaction mixtures, employ ¹H-¹³C HSQC or COSY experiments .

Advanced Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Prediction: Use density functional theory (DFT) to model intermediate stability and transition states, reducing trial-and-error steps .

- Machine Learning (ML): Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .

- In Silico Toxicity Screening: Tools like ProTox-II assess acute toxicity risks (e.g., LD50 predictions) to guide safer handling protocols .

Q. What strategies mitigate risks when scaling up synthesis from milligrams to grams?

- Process Analytical Technology (PAT): Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and impurity formation .

- Thermal Hazard Analysis: Use differential scanning calorimetry (DSC) to identify exothermic peaks and design safer heating/cooling protocols .

- Green Chemistry Principles: Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Application-Focused Questions

Q. How is this compound utilized as a reference standard in drug impurity profiling?

- Calibration Curves: Prepare serial dilutions (0.1–100 µg/mL) in methanol for HPLC-UV quantification of related substances .

- Forced Degradation Studies: Expose to heat (80°C), acid (0.1M HCl), and UV light to simulate stress conditions and identify degradation products .

- Cross-Validation: Compare impurity profiles with commercial APIs (e.g., antiviral drugs) to validate analytical methods .

Q. What are its potential applications in medicinal chemistry research?

- Pharmacophore Modeling: The 4-oxopiperidine scaffold serves as a β-secretase (BACE1) inhibitor precursor for Alzheimer’s drug development .

- Kinase Inhibition: Functionalize the 4-methoxyphenyl group to target tyrosine kinases (e.g., EGFR) in cancer therapeutics .

- Prodrug Design: The Boc group enhances solubility for in vivo studies, enabling hydrolysis to active metabolites in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。